
(S)-3-(Pyrrolidin-2-YL)benzenamine
Übersicht
Beschreibung
“(S)-3-(Pyrrolidin-2-YL)benzenamine” is likely a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The “benzenamine” part suggests the presence of an aniline (benzenamine) group, which is a benzene ring attached to an amine group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “(S)- and ®-5-Pyrrolidin-2-yl-1H-tetrazoles” have been synthesized using organocatalysts . Another compound, “(S)-5- (pyrrolidin-2-yl)-1 H -tetrazole”, has been prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene and divinylbenzene .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been used in various reactions. For example, “(S)- and ®-5-Pyrrolidin-2-yl-1H-tetrazoles” have been used as organocatalysts in a variety of reactions .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Applications
Anticonvulsant Agents : Schiff bases of pyridine derivatives, including compounds related to pyrrolidinyl benzenamine, have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated significant seizures protection in various models, highlighting their potential as novel anticonvulsant agents (Pandey & Srivastava, 2011).
Corrosion Inhibition : Schiff bases containing pyrrolidinyl moieties have been studied for their corrosion inhibitive performances on mild steel surfaces in acidic media. These studies reveal the protective nature of such compounds against corrosion, demonstrating their practical applications in industrial maintenance (Murmu et al., 2019).
Luminescent Materials : Pyridyl substituted benzamides linked to naphthalimide, exhibiting aggregation-enhanced emission (AEE) properties, have been synthesized. These materials show potential for applications in optoelectronics and as fluorescent markers due to their luminescent properties and stimuli-responsive behavior (Srivastava et al., 2017).
Polymer Science and Materials Chemistry
Conducting Polymers : The synthesis and characterization of a soluble conducting polymer based on a pyrrolidinyl derivative demonstrate its application in electrochromic devices. This work illustrates the potential of such polymers in developing smart windows and displays due to their color-changing properties under electrical stimulation (Yildiz et al., 2008).
Catalysis in Polymerization : Aluminum and zinc complexes containing pyrrolidinyl ligands have been explored for their catalytic activity in the ring-opening polymerization of ε-caprolactone. These findings contribute to the development of biodegradable polymers, highlighting the role of such catalysts in sustainable chemistry (Zhang & Wang, 2009).
Eigenschaften
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPITLYHSOXPTM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



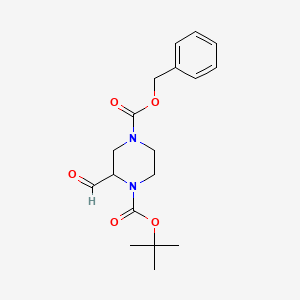
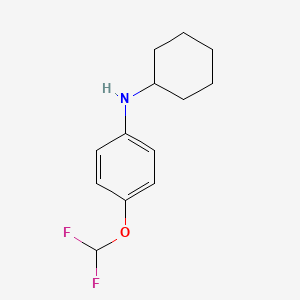
![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)
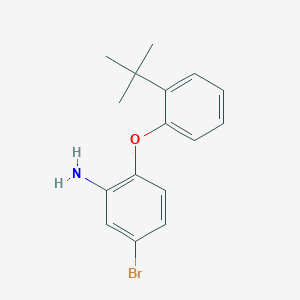
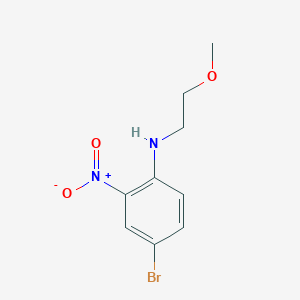

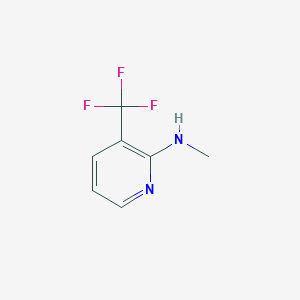
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)

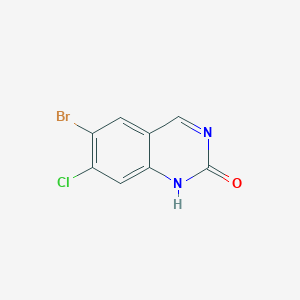

![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3075921.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)